molecular formula C15H8ClN3OS B2705751 N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide CAS No. 313662-28-1

N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide

Cat. No.: B2705751
CAS No.: 313662-28-1
M. Wt: 313.76
InChI Key: CPTNJMGXPZMXBL-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide is a chemical compound that belongs to the benzothiazole class. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has been studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide typically involves the reaction of 6-chlorobenzothiazole with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization from a suitable solvent such as ethanol .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide involves the inhibition of specific enzymes and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its cyanobenzamide moiety enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3OS/c16-11-5-6-12-13(7-11)21-15(18-12)19-14(20)10-3-1-9(8-17)2-4-10/h1-7H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTNJMGXPZMXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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